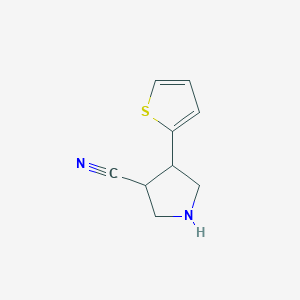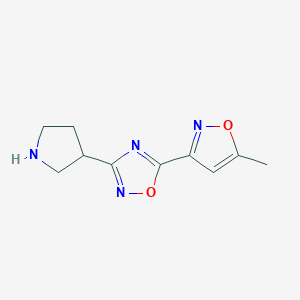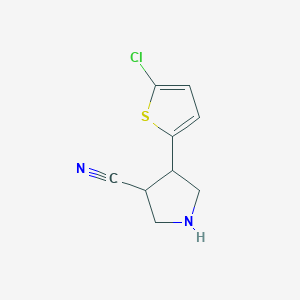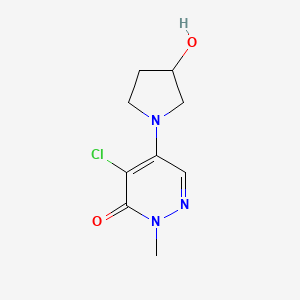
4-chloro-5-(3-hydroxypyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one
説明
4-chloro-5-(3-hydroxypyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one, also known as 4-chloro-5-pyrrolidin-2-ylmethylpyridazin-3-one, is an organic compound with a unique structure and a wide range of potential applications. It is a versatile compound and has been used in the synthesis of various molecules, as well as in scientific research.
科学的研究の応用
4-chloro-5-(3-hydroxypyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one has been used in a wide range of scientific research applications. It has been used as a substrate for the synthesis of various compounds, as a model compound for studying the reactivity of pyridazinone derivatives, and as a starting material for the synthesis of various pyridazinone derivatives. It has also been used in the synthesis of various drugs and pharmaceuticals.
作用機序
The mechanism of action of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450, and may also have anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one are not yet fully understood. However, it has been shown to have some anti-inflammatory and anti-tumor activities in animal models.
実験室実験の利点と制限
4-chloro-5-(3-hydroxypyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one has several advantages for lab experiments. It is a relatively stable compound, and it can be easily synthesized from commercially available starting materials. Furthermore, it can be used as a model compound in the synthesis of various pyridazinone derivatives. However, the compound is not widely available, and it is not commercially available in large quantities.
将来の方向性
Future research on 4-chloro-5-(3-hydroxypyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one should focus on understanding its mechanism of action and its biochemical and physiological effects. Additionally, further research should also be conducted on its synthesis and its potential applications in the synthesis of various drugs and pharmaceuticals. Furthermore, research should also be conducted on the development of new methods for the synthesis of the compound, and on the development of new methods for the purification of the compound. Finally, research should also be conducted on the development of new methods for the detection and quantification of the compound.
特性
IUPAC Name |
4-chloro-5-(3-hydroxypyrrolidin-1-yl)-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-12-9(15)8(10)7(4-11-12)13-3-2-6(14)5-13/h4,6,14H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFMRRIVMRMRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCC(C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-(3-hydroxypyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



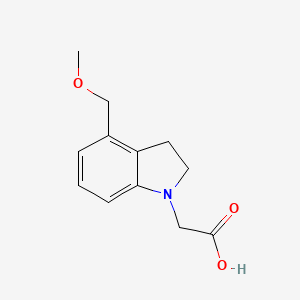
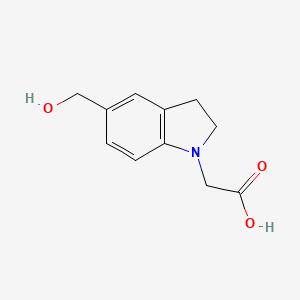
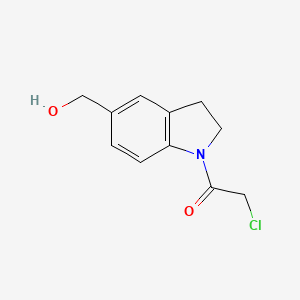


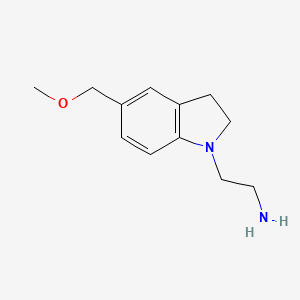
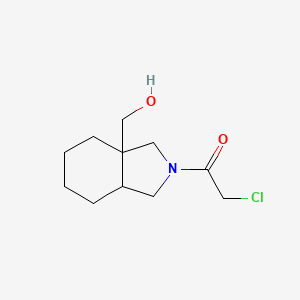


![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478535.png)

